molecular formula C12H20O5 B15332768 Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate

Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate

Cat. No.: B15332768
M. Wt: 244.28 g/mol
InChI Key: DHCJSXUJISOUJF-UHFFFAOYSA-N
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Description

Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[45]decan-7-yl)acetate is an organic compound with the molecular formula C12H20O5 It is characterized by a spirocyclic structure, which includes a 1,4-dioxaspiro[45]decane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate typically involves the reaction of ethyl bromoacetate with a suitable spirocyclic precursor under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The spirocyclic structure may also contribute to its unique binding properties and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate is unique due to its specific spirocyclic structure and the presence of both hydroxyl and ester functional groups.

Properties

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

ethyl 2-(7-hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate

InChI

InChI=1S/C12H20O5/c1-2-15-10(13)8-11(14)4-3-5-12(9-11)16-6-7-17-12/h14H,2-9H2,1H3

InChI Key

DHCJSXUJISOUJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCCC2(C1)OCCO2)O

Origin of Product

United States

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